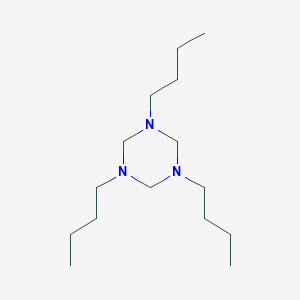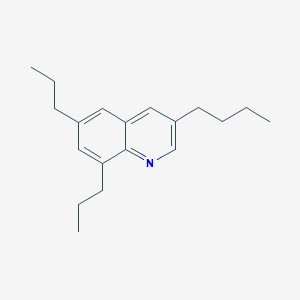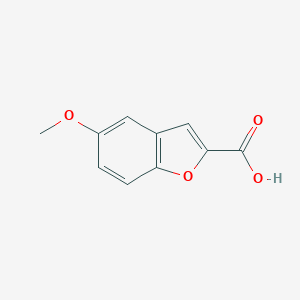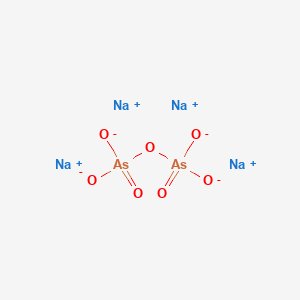
Magnesium;molybdenum;oxygen(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Magnesium;molybdenum;oxygen(2-)” is also known as Magnesium Molybdate . It is a compound with the linear formula MgMoO4 . The compound appears as a powder and has a molecular weight of 184.24 . The compound is generally available in most volumes, and high purity, submicron, and nanopowder forms may be considered .
Synthesis Analysis
Magnesium Molybdate can be synthesized through different chemical or physical routes . The reaction of MoCl5 methanolysis in the presence of magnesium ions was shown to produce an extensive row of heterobimetallic Mg–Mo (V, VI) oxomethoxides .Molecular Structure Analysis
The molecular structure of Magnesium Molybdate consists of Mg2+ ions and O2 ions . The structure of the compound can be determined by X-ray diffraction .Chemical Reactions Analysis
Magnesium reacts with oxygen in a redox reaction where Mg is oxidized and O is reduced . At room temperature, molybdenum does not react with oxygen, O2. If heated to red heat, the trioxide molybdenum (VI) oxide, MoO3, is formed .Physical And Chemical Properties Analysis
Magnesium Molybdate has a density of 2.21 g/cm3 . Molybdenum is one of the ‘refractory metals’, extraordinarily resistant to heat and wear . Magnesium is one of the lightest structural metals, providing higher strength and stiffness .Scientific Research Applications
Electronics and Optoelectronics
Molybdenum oxides, particularly MoO3, are known for their wide bandgap and are utilized in various electronic and optoelectronic applications. The ability to manipulate their stoichiometry allows for control over their electrical conductivity and optical properties. This makes them suitable for use in transistors, diodes, and as a part of the layers in OLED displays .
Catalysis
Molybdenum oxides serve as catalysts in several chemical reactions due to their ability to facilitate electron transfer processes. They are especially valuable in hydrocarbon reforming, where they help in breaking down complex organic molecules into simpler compounds, which is crucial for the production of clean energy and chemical feedstocks .
Energy Storage
In the field of energy storage, molybdenum oxides are used in the development of high-capacity lithium-ion battery anodes. Their unique structure allows for efficient electron transfer and high energy density, which is essential for improving battery performance and longevity .
Sensing Devices
Due to their sensitivity to changes in the environment, molybdenum oxides are employed in sensing devices. They can detect variations in gases, humidity, and temperature, making them integral components in safety systems and environmental monitoring equipment .
Biomedical Applications
Magnesium oxide, often combined with molybdenum, is explored for its potential in biomedical applications. It’s being studied for use in drug delivery systems, as well as in enhancing bioremediation processes by supporting the growth of beneficial microorganisms .
Structural and Thermal Materials
Molybdenum oxides are also used in the creation of structural materials that require high thermal stability. Their robustness at elevated temperatures makes them suitable for use in high-temperature furnaces and thermal barrier coatings .
Mechanism of Action
Target of Action
The compound Magnesium-Molybdenum-Oxygen(2-) primarily targets various enzymes and biochemical processes in living organisms . Molybdenum, in particular, forms the catalytic center of a large variety of enzymes such as nitrogenase, nitrate reductases, sulphite oxidase, and xanthine oxidoreductases . Magnesium, on the other hand, is the second most common intracellular cation and plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .
Mode of Action
The mode of action of Magnesium-Molybdenum-Oxygen(2-) is complex and multifaceted, involving various biochemical interactions. Molybdenum and tungsten enzymes, for instance, catalyze oxygen atom transferase redox chemistry, with the metal cycling between M(VI) and M(IV) formal oxidation states during the catalytic cycle . Magnesium, when taken internally, acts as a laxative, drawing fluids from the body and retaining those already within the intestine, stimulating nerves within the colon wall, inducing peristalsis, and resulting in evacuation of colonic contents .
Pharmacokinetics
The pharmacokinetics of Magnesium-Molybdenum-Oxygen(2-) involve its absorption, distribution, metabolism, and excretion (ADME). Intracellular and serum magnesium concentrations range from 5 to 20 mmol/L and 0.76–1.15 mmol/L, respectively . The majority of intracellular magnesium is bound to organic matrices . The pharmacokinetics of molybdenum are less well-studied, but it is known to be bioavailable as molybdate .
Result of Action
The result of the action of Magnesium-Molybdenum-Oxygen(2-) is the regulation of a wide range of physiological processes. Molybdenum-dependent enzymes catalyze redox reactions, taking advantage of the versatile redox chemistry of the metal . Magnesium, on the other hand, regulates several cations, including sodium, potassium, and calcium, consequently maintaining physiological functions .
Action Environment
The action of Magnesium-Molybdenum-Oxygen(2-) can be influenced by various environmental factors. For instance, the introduction of Mg2+ and Ca2+ ions can make high-voltage reactions less accessible, limiting the adverse effects on high-voltage reactions involving Ni–O bonding . Furthermore, the properties of molybdenum oxides can be manipulated through variations in oxidation states, allowing for control and engineering of electronic states .
Safety and Hazards
Future Directions
Magnesium-based metal matrix composites are being explored for structural applications, hydrogen energy storage, and biomedical applications . Molybdenum-based electrocatalysts are being studied for their potential in hydrogen evolution reactions . The use of nanoscale fillers, including Magnesium Oxide, is a trend in various applications .
properties
IUPAC Name |
magnesium;molybdenum;oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.Mo.4O/q+2;;4*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYAOMJXRGBYBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MgMoO4-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium;molybdenum;oxygen(2-) | |
CAS RN |
12013-21-7 |
Source


|
| Record name | Magnesium molybdenum oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012013217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

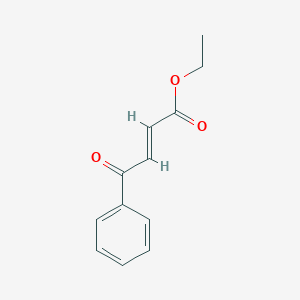
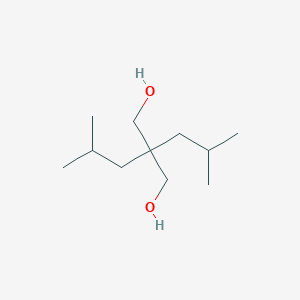
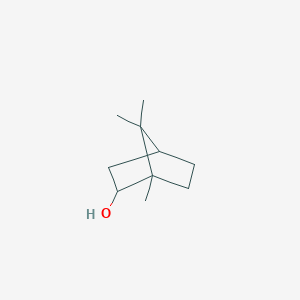
![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)
![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)
![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)


